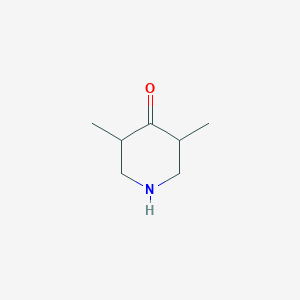

3,5-Dimethylpiperidin-4-one

Descripción

Propiedades

IUPAC Name |

3,5-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-5-3-8-4-6(2)7(5)9/h5-6,8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGHHWQPWHGXHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(C1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acid-Catalyzed Condensation of Aryl Aldehydes with 4-Piperidone

Method Overview:

A prevalent approach involves the condensation of aryl aldehydes with 4-piperidone under acid catalysis, leading to the formation of substituted piperidin-4-ones. This method is advantageous for synthesizing derivatives with various aromatic substituents, which can be further modified.

Reaction Scheme:

$$

\text{Aryl aldehyde} + \text{4-piperidone} \xrightarrow{\text{acid catalyst}} \text{3,5-dimethylpiperidin-4-one derivatives}

$$

- Ramalingam et al. (2021) reported the synthesis of piperidin-4-one derivatives via acid-catalyzed condensation, emphasizing the importance of controlled reaction conditions to optimize yield and purity.

- The condensation typically proceeds via a Knoevenagel-type mechanism, with the acid facilitating the formation of an intermediate that cyclizes to the piperidin-4-one core.

| Starting Material | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|

| Benzaldehyde | HCl | Ethanol | 78 | Recrystallized from ethanol |

| p-Anisaldehyde | p-Toluenesulfonic acid | Ethanol | 75 | Slightly distorted chair conformation observed in crystal structure |

N-Acylation of 4-Piperidone with Acryloyl Chloride

Method Overview:

The N-acylation involves reacting 4-piperidone with acyl chlorides, such as acryloyl chloride, in the presence of base or catalytic amounts of acid. This step introduces reactive acrylamide groups, enabling further functionalization.

Reaction Scheme:

$$

\text{4-Piperidone} + \text{Acryloyl chloride} \xrightarrow{\text{Base}} \text{N-acryloylpiperidin-4-one}

$$

- Lakshminarayana et al. synthesized and characterized N-acryloyl derivatives, confirming the structure via spectral analysis and crystallography.

- The reaction often employs solvents like dichloromethane, with triethylamine as a base to scavenge HCl.

| Starting Material | Reagent | Solvent | Base | Yield (%) | Conformation |

|---|---|---|---|---|---|

| 4-Piperidone | Acryloyl chloride | Dichloromethane | Triethylamine | 82 | Chair conformation |

Reaction of N-Acylated Intermediates with 4-Piperidone Oxime

Method Overview:

Subsequent reaction of N-acryloylpiperidin-4-ones with 4-piperidone oxime yields the target derivatives. This step involves nucleophilic addition and cyclization, producing compounds with potential biological activity.

- Gnanendra et al. demonstrated this route, confirming product formation through spectral methods and X-ray crystallography.

- The reaction conditions include refluxing in ethanol or ethanol-ethyl acetate mixtures, with yields typically exceeding 70%.

| Intermediate | Reagent | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-acryloylpiperidin-4-one | 4-Piperidone oxime | Ethanol | Reflux | 75 | Crystallizes in monoclinic system |

Green Synthesis Using Deep Eutectic Solvents

Method Overview:

Recent advances include environmentally friendly synthesis using deep eutectic solvents such as glucose-urea mixtures. These solvents facilitate the condensation and acylation steps with high yields and minimal environmental impact.

- Synthesis of various piperidin-4-one derivatives, including 3,5-dimethyl-2,6-diphenylpiperidin-4-one, has been achieved using DES, with yields ranging from 68% to 82%.

- Spectroscopic characterization confirmed the structures, and the crystalline forms adopted chair or twist-boat conformations.

| Compound | Solvent | Yield (%) | Conformation | Recrystallization Solvent |

|---|---|---|---|---|

| 4b | Glucose-urea DES | 78 | Chair | Ethanol |

| 4c | Glucose-urea DES | 75 | Chair | Ethanol |

Functionalization via Alkylation and Derivatization

Method Overview:

Further modifications, such as methylation or substitution at nitrogen, are performed by quaternization with methyl iodide or similar reagents, often confirmed via heteronuclear multiple bond correlation (HMBC) NMR techniques.

- Suresh et al. reported methylation of piperidin-4-one derivatives, leading to quaternary ammonium salts with potential biological applications.

| Starting Material | Reagent | Conditions | Yield (%) | Structural Confirmation |

|---|---|---|---|---|

| 3a–h | Methyl iodide | Reflux | 65–80 | HMBC cross-peaks |

Crystallographic Data and Conformational Analysis

| Compound | Conformation | Space Group | Notable Features |

|---|---|---|---|

| 3-Chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one | Chair | P2₁/c | Substituents in equatorial positions |

| 1-Acryloyl-3-methyl-2,6-diphenylpiperidine-4-one | Twist boat | C2/c | Twist boat conformation confirmed by spectral data |

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dimethylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different piperidine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, especially at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidines and piperidinones, which can be further functionalized for specific applications .

Aplicaciones Científicas De Investigación

3,5-Dimethylpiperidin-4-one has diverse applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3,5-Dimethylpiperidin-4-one involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound .

Comparación Con Compuestos Similares

Structural and Conformational Differences

Piperidin-4-one derivatives are distinguished by substituents at the 2-, 3-, 5-, and 6-positions, which dictate their conformations and biological interactions:

Key Observations :

- Methyl groups (3,5-dimethyl) favor boat conformations, optimizing hydrophobic interactions .

- Aryl substituents (e.g., benzylidene, fluorophenyl) enhance π-π stacking and target selectivity .

- Electron-withdrawing groups (e.g., chloro, oxime) stabilize distorted boat conformations, affecting dihedral angles (e.g., 74.07° in chlorophenyl derivatives) .

Pharmacological Activity

Piperidin-4-one derivatives exhibit diverse bioactivities modulated by substituents:

Comparative Insights :

- Hydrophobic substituents (methyl, chloro) improve blood-brain barrier penetration for CNS-targeting drugs .

- Polar groups (hydroxy, methoxy) enhance solubility and protein-binding affinity, critical for antiviral activity .

Computational and Electronic Properties

DFT studies reveal substituent effects on reactivity and stability:

Implications :

Actividad Biológica

3,5-Dimethylpiperidin-4-one is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with two methyl groups at the 3 and 5 positions and a ketone functional group at the 4 position. This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that derivatives of piperidin-4-one, including this compound, exhibit antimicrobial properties. For instance, studies have shown that N-acyl derivatives of piperidinones possess moderate to good antimicrobial activities against various pathogens. This activity is attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .

2. Anticancer Properties

Several studies have investigated the cytotoxic effects of compounds related to this compound on cancer cells. For example, dimeric forms such as 3,5-bis(benzylidene)-4-piperidones have shown selective toxicity towards malignant cells while sparing non-malignant cells. The selectivity index (SI) indicates that these compounds can effectively target cancer cells with minimal effects on healthy tissues . Additionally, some derivatives have been identified as potent inhibitors of tubulin polymerization at the colchicine binding site, demonstrating significant anticancer activity with IC50 values as low as 0.81 µM against prostate cancer cells .

3. Mechanisms of Action

The mechanisms underlying the biological activities of this compound and its derivatives are multifaceted:

- Cytotoxicity : The cytotoxic effects are often mediated through apoptosis induction in cancer cells. Studies involving Annexin V-FITC/PI assays have confirmed that certain derivatives promote apoptosis in treated cells .

- Inhibition of Tumor Growth : Compounds derived from this piperidine framework have been shown to suppress colony formation in cancer cell lines, indicating their potential to inhibit tumor growth both in vitro and in vivo .

- Targeting Specific Pathways : Some studies suggest that these compounds may interfere with signaling pathways involved in cell proliferation and survival, further contributing to their anticancer effects .

Table: Summary of Biological Activities of this compound Derivatives

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Dimethylpiperidin-4-one derivatives, and how are the products characterized?

- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between 4-piperidone hydrochloride and substituted aldehydes under acidic conditions. For example, reacting 4-(trifluoromethyl)benzaldehyde with 4-piperidone hydrochloride in HCl-saturated acetic acid for 48 hours yields N-substituted derivatives (74% yield). Purification involves neutralization with K₂CO₃, extraction with ethyl acetate, and recrystallization . Characterization employs:

- 1H NMR : To confirm substituent positions (e.g., aromatic protons at δ 7.62–7.79 ppm and methylene groups at δ 4.12 ppm).

- Mass Spectrometry (EI) : To verify molecular ions (e.g., m/z 411 [M⁺] for 4,5-bis[4-(trifluoromethyl)benzylidene]piperidin-4-one).

- Elemental Analysis : To validate purity (e.g., C 61.22% vs. calculated 61.32%).

Table 1 : Example reaction conditions and yields from :

| Aldehyde | Catalyst | Time | Yield | Melting Point (°C) |

|---|---|---|---|---|

| 4-(Trifluoromethyl)benzaldehyde | HCl/AcOH | 48 h | 74% | 195–197 |

| 2,3,4-Trimethoxybenzaldehyde | HCl/AcOH | 48 h | 62% | 211–214 |

Q. How is X-ray crystallography employed to determine the crystal structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps include:

Data Collection : At 293 K with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Direct methods (SHELXS) for phase determination.

Refinement : Full-matrix least-squares on F² (SHELXL) to achieve R-factors < 0.05 .

Example parameters from :

- R-factor : 0.040

- Mean C–C bond length : 0.004 Å

- Displacement parameters : Anisotropic refinement for non-H atoms.

Advanced Research Questions

Q. How can conformational analysis using Cremer-Pople puckering parameters be applied to study the ring puckering of this compound?

- Methodological Answer : The Cremer-Pople method defines puckering amplitude (Q) and phase angles (θ, φ) for six-membered rings. For this compound:

Calculate Out-of-Plane Displacements : Using crystallographic coordinates to determine deviations from the mean plane.

Software Tools : Programs like PLATON or PARST compute Q and θ/φ. Example values for similar piperidones:

- Q: 0.5–0.7 Å (moderate puckering).

- θ: 0–30° (chair-like conformations).

Interpretation : Compare results with DFT-optimized geometries to assess steric effects of methyl groups .

Q. What methodologies are used in computational studies (e.g., DFT, molecular docking) to predict the biological activity of this compound derivatives?

- Methodological Answer :

- DFT Calculations :

- Basis Set : B3LYP/6-311++G(d,p) for geometry optimization.

- Natural Bond Orbital (NBO) Analysis : To evaluate hyperconjugative interactions (e.g., σ→σ* in C–N bonds).

- Hirshfeld Surface Analysis : To quantify intermolecular interactions (e.g., H-bonding in 2,6-bis(aryl) derivatives) .

- Molecular Docking :

- Target Protein : HIV-1 reverse transcriptase (PDB: 1RT2).

- Software : AutoDock Vina with Lamarckian GA.

- Validation : Compare docking scores (e.g., ΔG = −8.2 kcal/mol) with known inhibitors .

Q. How should researchers address contradictions in experimental data, such as discrepancies in reaction yields or spectroscopic results, during synthesis?

- Methodological Answer :

- Yield Optimization : Vary catalysts (e.g., H₂SO₄ vs. HCl in ) or reaction times (e.g., 24 vs. 48 hours).

- Spectroscopic Validation :

- GC-MS : Detect byproducts (e.g., aldol condensation side products).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Crystallographic Cross-Check : Compare experimental bond lengths (e.g., C=O at 1.22 Å) with DFT-predicted values .

Q. What advanced techniques are recommended for high-throughput phasing in X-ray crystallography of derivatives with challenging diffraction patterns?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.